![molecular formula C12H17BrN2O B2951658 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide CAS No. 1052406-55-9](/img/structure/B2951658.png)
2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide
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Overview
Description
“2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide” is a chemical compound that belongs to the class of isoindolin-1-imines . Isoindolin-1-imines have attracted considerable attention due to their significant therapeutic and biological activities .
Synthesis Analysis
The synthesis of isoindolin-1-imine derivatives, such as “2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide”, can be achieved through a catalyst-free, one-pot method . This method involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . The reaction provides the corresponding products from various substrates at room temperature in an aqueous medium with excellent yields (90–98%) via easy purification .Molecular Structure Analysis
The molecular formula of “2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide” is C12H17N2O . Its average mass is 205.276 Da and its monoisotopic mass is 205.133545 Da .Chemical Reactions Analysis
The synthesis of isoindolin-1-imine derivatives is based on nucleophilic addition reactions from the substrates and have adjacent substituted formyl or cyano groups in the benzene ring . These reactions often suffer from certain limitations with respect to yield, multistep strategies, or reaction conditions .Scientific Research Applications
Catalyst-free Synthesis of Isoindolin-1-imine Derivatives
Isoindolin-1-imine derivatives, including 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide, can be synthesized via a catalyst-free, one-pot method. This method involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . This efficient and convenient reaction provides the corresponding products from various substrates at room temperature in an aqueous medium with excellent yields .
SHP2 Inhibitor
The compound can serve as an inhibitor of SHP2, a protein tyrosine phosphatase also referred to as PTPN11, PTP-1D, or PTP-2C . SHP2 is a signaling molecule that regulates various cellular functions, including cell growth, differentiation, cell cycle, and oncogenic transformation . The compound can be used in the prevention or treatment of diseases associated with the abnormal activity of SHP2 .
Anti-Tobacco Mosaic Virus Agent
Isoindolin-1-imine derivatives have shown potential as anti-Tobacco Mosaic Virus (TMV) agents . These compounds can be used in the development of treatments for plant diseases caused by TMV .
Antibacterial Agent
Isoindolin-1-imine derivatives have been found in sun-cured tobacco and have shown antibacterial properties . These compounds can potentially be used in the development of new antibacterial agents .
Mechanism of Action
Target of Action
Isoindolines, a family of compounds to which this compound belongs, have been found to interact with the human dopamine receptor d2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including motor control, reward, and reinforcement.
Mode of Action
Isoindolines are known to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it may influence the dopaminergic signaling pathway . This pathway plays a critical role in various neurological processes, and its dysregulation is associated with several neurological disorders, including Parkinson’s disease and schizophrenia.
Pharmacokinetics
Isoindolines were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
Future Directions
The development of novel and simple methods for the synthesis of isoindolin-1-imine analogs, like “2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide”, is still a focus of research due to their potential biological activities . Future research may explore other substrates for multi-component reactions for the synthesis of isoindolin-1-imine analogs .
properties
IUPAC Name |
2-(3-methoxypropyl)-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.BrH/c1-15-8-4-7-14-9-10-5-2-3-6-11(10)12(14)13;/h2-3,5-6,13H,4,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAJWDGMOYHSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=CC=CC=C2C1=N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide |
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